molecular formula C14H15NO5 B1234694 Maleylphenylalanine methyl ester CAS No. 50997-19-8

Maleylphenylalanine methyl ester

Cat. No.: B1234694
CAS No.: 50997-19-8
M. Wt: 277.27 g/mol
InChI Key: INPNITFMOVYAHI-TVRMLOFPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maleylphenylalanine methyl ester is a synthetic derivative of the amino acid L-phenylalanine, where the amino group is modified with a maleyl (maleoyl) group and the carboxyl group is esterified as a methyl ester. The maleyl moiety, derived from maleic acid, introduces a dicarboxylic acid functional group, which may enhance solubility in aqueous systems and provide reactive sites for further chemical modifications.

Properties

CAS No.

50997-19-8

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(Z)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7-/t11-/m0/s1

InChI Key

INPNITFMOVYAHI-TVRMLOFPSA-N

SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C\C(=O)O

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O

Synonyms

M-Phe-ME
maleylphenylalanine methyl este

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of phenylalanine methyl ester derivatives, highlighting their unique substituents and applications:

Compound Name Structural Features Synthesis Method Applications Biological Activity References
Maleylphenylalanine methyl ester Phenylalanine with maleyl (maleoyl) group Likely acylation of phenylalanine methyl ester Research, drug development Hypothesized enzyme interactions N/A
N-Acetyl-L-phenylalanine methyl ester Acetylated amino group, methyl ester Esterification followed by acetylation Enzyme substrate studies Substrate for proteases
Methyl α-aspartylphenylalaninate (Aspartame) Aspartyl-phenylalanine methyl ester Condensation of aspartic acid and phenylalanine Artificial sweetener Sweet taste, non-caloric
Piperoyl-L-phenylalanine methyl ester Piperoyl (piperic acid-derived) group Conjugation via peptide coupling Antileishmanial drug candidates Inhibits Leishmania parasites
N-Fluorobenzoyl-L-phenylalanine methyl ester Fluorobenzoyl-modified amino group Acylation with fluorobenzoyl chloride Chemotherapeutic agents Anticancer activity (in vitro)
L-Phenylalanine methyl ester hydrochloride Unmodified phenylalanine methyl ester (protonated) Direct esterification of phenylalanine Peptide synthesis intermediate Building block for pharmaceuticals

Physicochemical Properties

  • Solubility : Maleyl derivatives are expected to exhibit higher aqueous solubility compared to acetylated or benzoylated analogs due to the dicarboxylic acid group.
  • Stability : Methyl esters generally hydrolyze under acidic or alkaline conditions, but maleyl’s electron-withdrawing effects may accelerate this process compared to acetylated analogs .

Q & A

Q. Table 1. Key Parameters for Synthesis Optimization

ParameterOptimal RangeContribution (%)Method of Analysis
Catalyst (KOH)1.0–1.5 wt%77.5Taguchi S/N Ratio
Temperature55–65°C12.3ANOVA
Molar Ratio (Oil:Alcohol)1:6–1:96.8RSM


Table 2. Common Analytical Techniques and Applications

TechniqueApplicationCritical Observations
¹H NMREsterification confirmationMethyl ester singlet at δ 3.6–3.8 ppm
HPLC-UVPurity assessmentRetention time: 8.2 ± 0.3 min
ESI-MSMolecular ion detection[M+H]⁺ = 322.1 m/z

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.